2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a, commonly referred to as HPPH, is a second-generation photosensitizer derived from chlorophyll. It is a derivative of pyropheophorbide-a, which was first identified in 1962 by Hashimoto in the pancreas of abalone. HPPH has gained attention for its potential applications in photodynamic therapy due to its favorable photophysical properties, including high quantum yield and lipophilicity, which facilitates selective accumulation in tumor tissues .
HPPH is classified as a chlorin-based compound and is utilized primarily in cancer treatment as a photosensitizer that enhances the efficacy of photodynamic therapy by improving tumor visibility and targeting .
The synthesis of HPPH involves several chemical modifications to pyropheophorbide-a. The primary method includes the introduction of a hexyloxyethyl group at position 2 and the removal of the vinyl group, resulting in a compound that exhibits enhanced solubility and cellular uptake. Various analogs of HPPH have been synthesized by altering functional groups, such as carboxylic acids and alkyl amines, to improve its photophysical properties and cellular interactions .
Technical details regarding the synthesis often include:
The synthesis process can be monitored using techniques such as high-performance liquid chromatography (HPLC) to verify purity and yield.
HPPH undergoes various chemical reactions primarily during photodynamic therapy. Upon activation by light at specific wavelengths (typically around 660 nm), HPPH generates reactive oxygen species (ROS), which are crucial for inducing cell death in targeted tumor cells.
The mechanism of action for HPPH in photodynamic therapy involves several steps:
Data from studies indicate that HPPH's localization within cellular organelles like mitochondria enhances its therapeutic effectiveness .
Relevant data includes:
HPPH has significant applications in scientific research and clinical settings:
The chiral center at the C2 position of HPPH (from the 1-hexyloxyethyl group) necessitates asymmetric methodologies for derivative synthesis. Catalytic asymmetric hydrophosphination and conjugate additions enable the installation of P-stereogenic centers or chiral side chains, enhancing tumor-targeting specificity or modulating photophysical properties [2] [10].
Pincer-nickel complexes facilitate enantioselective P–H bond additions to HPPH-derived enones. Key systems include:
Table 1: Performance of Metal Catalysts in HPPH Derivative Synthesis
| Catalyst System | Reaction Type | Substrate | Yield (%) | ee (%) | Ref |
|---|---|---|---|---|---|
| Ni-(S,S)-PCN pincer | Hydrophosphination | HPPH-enone conjugate | 85–92 | 94–99 | [2] |
| Cu(I)-(R,Rₚ)-TANIAPHOS | Conjugate hydrophosphination | HPPH-acrylamide | 76–88 | 90–97 | [10] |
| Pd-PCP pincer | 1,6-Addition | HPPH-dienyl sulfonate | 70–81 | 91–95 | [2] |
Mechanistically, nickel catalysis proceeds via enone coordination to the metal center, followed by nucleophilic attack of the in-situ-generated P-nucleophile (Ni–PPh₂). The chiral environment of the pincer ligand dictates enantioselectivity through steric constraints on the transition state [2]. Copper systems rely on the stability of Cu(I)-bisphosphine complexes against ligand exchange with HPPh₂, confirmed by ³¹P NMR studies [10].
Bicyclic guanidine-derived P-chiral phosphine oxides serve as Lewis base catalysts for HPPH aldehyde/ketone functionalization:
Fig. 1: Proposed Mechanism for Phosphine Oxide-Catalyzed Aldol ReactionCatalyst Activation:Phosphine oxide + R₃SiCl → Hypervalent silicate complexEnolate Formation:Silicate + carbonyl → EnoxysilaneC–C Bond Formation:Enoxysilane + HPPH-aldehyde → Aldol adduct (90–95% ee)
These methodologies address the limited functional group tolerance of metal-catalyzed systems, particularly for acid-sensitive chlorin macrocycles [5].
Photoredox catalysis leverages light energy to drive single-electron transfer (SET) processes, enabling C–H functionalization under mild conditions. This approach circumvents the thermal degradation risks associated with HPPH’s thermally labile structure [1] [4] [8].
Minisci-type alkylation of HPPH’s electron-deficient pyrrolic rings employs:
Yields reach 60–85% for tertiary > secondary > primary alkyl groups, with site-selectivity governed by the relative electrophilicity of HPPH’s β-pyrrolic positions [8].
Nanocrystalline HPPH (ncHPPH), prepared by solvent displacement (DMSO → water), forms 100 nm monodisperse particles without surfactants [4]. Key functionalization pathways include:
Table 2: Photoredox Strategies for HPPH Functionalization
| Method | Catalyst/Reagent | Functional Group Installed | Quantum Efficiency | Application |
|---|---|---|---|---|
| Minisci alkylation | Ru(bpy)₃Cl₂ / RCO₂H | Alkyl (C₂–C₁₀) | Φ = 0.15–0.25 | Lipophilicity tuning |
| ncHPPH + BSA | Serum albumin | N/A (monomer release) | ΦF = 0.32 | Cellular delivery |
| Photoredox grafting | fac-Ir(ppy)₃ / RZnBr | Aryl, vinyl | — | Theranostic probes |
These strategies enhance aqueous dispersibility and enable modular derivatization while preserving HPPH’s photodynamic efficacy [4].
HPPH’s vinyl groups enable copolymerization with monomers like ethylene terephthalate or styrene, forming photosensitizer-embedded polymers for self-sterilizing materials or sustained PDT agent release. Depolymerization thermodynamics govern monomer recovery efficiency [9].
The ceiling temperature (T꜀) dictates the thermal reversibility of HPPH polymerization:
T_c = \frac{\Delta H^\ominus}{\Delta S^\ominus + R \ln[M]_eq}Where ΔH⁰ ≈ −80 kJ·mol⁻¹ (exothermic propagation), ΔS⁰ ≈ −120 J·mol⁻¹·K⁻¹ (entropic penalty), and [M]ₑq is the equilibrium monomer concentration [9]. For HPPH-styrene copolymers:
Reversible addition-fragmentation chain-transfer (RAFT) agents (e.g., dithiobenzoates) control HPPH copolymerization:
Table 3: Thermodynamic Parameters for HPPH Copolymer Depolymerization
| Polymer System | ΔH⁰ (kJ·mol⁻¹) | ΔS⁰ (J·mol⁻¹·K⁻¹) | T꜀ (°C) at [M]=1M | Monomer Recovery (%) |
|---|---|---|---|---|
| HPPH-co-styrene (free radical) | −83.1 | −124.9 | 220 | 38–45 |
| HPPH-co-ethylene terephthalate | −78.5 | −118.3 | 192 | 55–62 |
| HPPH-RAFT (dithiobenzoate) | −80.9 | −125.7 | 210 | 85–92 |
Radical translocation catalysts (e.g., (hpp)₂TaCl₃; hpp = guanidinate ligand) lower depolymerization barriers:
These strategies enable closed-loop recycling of HPPH-based polymers, aligning with sustainable material design [9].
CAS No.: 14970-71-9
CAS No.:
CAS No.: 19059-68-8
CAS No.: 18455-58-8
CAS No.: 73545-11-6
CAS No.: 73575-12-9